molecular formula C21H29FN2O2 B5511043 2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5511043
M. Wt: 360.5 g/mol
InChI Key: IEYJAVSCWPIDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H29FN2O2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.22130633 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CCR8 Antagonists in Disease Treatment

The compound is identified as a CCR8 antagonist, demonstrating utility in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores the compound's significance in addressing inflammatory conditions through chemokine receptor inhibition (Norman, 2007).

Advancements in Stereoselective Synthesis

Research showcases a novel methodology for the synthesis of diazaspiro[5.5]undecane derivatives via a cascade cyclization process. This synthetic route emphasizes the compound's role in facilitating the creation of structurally complex and biologically relevant molecules, highlighting its importance in the realm of pharmaceutical chemistry and drug design (Islam et al., 2017).

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

Another study underscores a catalyst-free synthesis approach for nitrogen-containing spiro heterocycles, illustrating an efficient and eco-friendly method to generate these compounds. This research points to the versatility of diazaspiro[5.5]undecane derivatives in synthesizing diverse molecular architectures without the need for metal catalysts, aligning with sustainable chemistry practices (Aggarwal et al., 2014).

Spirocyclization of Pyridine Substrates

The compound also plays a role in the spirocyclization of pyridine substrates, offering a straightforward path to 3,9-diazaspiro[5.5]undecane derivatives. This application is crucial for constructing spirocyclic compounds, which are prevalent in many biologically active molecules, thus contributing to the development of new medicinal agents (Parameswarappa & Pigge, 2011).

Multicomponent Reactions for Heterocyclic Compounds

Research into the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives via multicomponent reactions demonstrates the compound's applicability in generating functionalized molecules. This study highlights the compound's role in facilitating complex reactions that yield molecules with potential pharmaceutical applications (Li et al., 2014).

Properties

IUPAC Name

2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c22-18-4-6-19(7-5-18)26-13-12-23-11-1-9-21(15-23)10-8-20(25)24(16-21)14-17-2-3-17/h4-7,17H,1-3,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYJAVSCWPIDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CC3CC3)CN(C1)CCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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